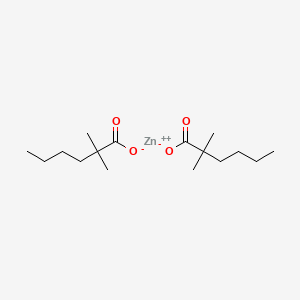
Diammonium erbium pentanitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium erbium pentanitrate is a chemical compound with the molecular formula ErH8N7O15. It consists of erbium, a rare earth element, coordinated with five nitrate groups and two ammonium ions. This compound is known for its unique luminescent and magnetic properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diammonium erbium pentanitrate can be synthesized through the reaction of erbium nitrate with ammonium nitrate in an aqueous solution. The reaction typically involves dissolving erbium nitrate in water, followed by the gradual addition of ammonium nitrate under controlled temperature and pH conditions. The resulting solution is then evaporated to obtain the crystalline form of this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction parameters to ensure high purity and yield. The use of automated systems for mixing, temperature control, and crystallization is common in industrial settings to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
Diammonium erbium pentanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state compounds.
Substitution: The nitrate groups in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Ligands such as phosphates or sulfates can be introduced under controlled conditions to replace nitrate groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield erbium oxides, while reduction can produce erbium hydrides. Substitution reactions result in various erbium-ligand complexes.
Scientific Research Applications
Diammonium erbium pentanitrate has several scientific research applications:
Chemistry: It is used in the study of coordination chemistry and the synthesis of new erbium-based compounds.
Biology: The compound’s luminescent properties make it useful in bioimaging and as a fluorescent marker.
Medicine: Research is ongoing into its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: this compound is explored for its applications in materials science, particularly in the development of advanced luminescent materials and magnetic devices.
Mechanism of Action
The mechanism by which diammonium erbium pentanitrate exerts its effects involves its interaction with molecular targets and pathways. The erbium ion in the compound can interact with various biological molecules, leading to changes in their luminescent and magnetic properties. The nitrate groups play a role in stabilizing the compound and facilitating its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Diammonium dysprosium pentanitrate: Similar in structure but contains dysprosium instead of erbium.
Diammonium terbium pentanitrate: Contains terbium and exhibits different luminescent properties.
Diammonium europium pentanitrate: Known for its strong luminescence, used in different applications.
Uniqueness
Diammonium erbium pentanitrate is unique due to its specific luminescent and magnetic properties, which differ from those of other rare earth pentanitrate compounds. Its applications in bioimaging and materials science highlight its versatility and potential for innovation in various fields.
Properties
CAS No. |
93918-72-0 |
|---|---|
Molecular Formula |
ErH8N7O15 |
Molecular Weight |
513.36 g/mol |
IUPAC Name |
diazanium;erbium(3+);pentanitrate |
InChI |
InChI=1S/Er.5NO3.2H3N/c;5*2-1(3)4;;/h;;;;;;2*1H3/q+3;5*-1;;/p+2 |
InChI Key |
JRUWSNIXLPCQJU-UHFFFAOYSA-P |
Canonical SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Er+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


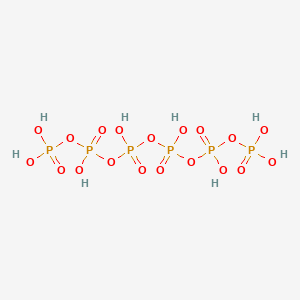
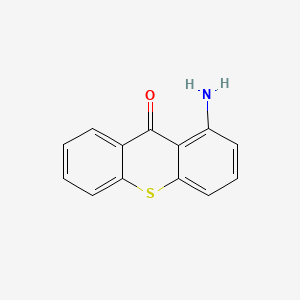
![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
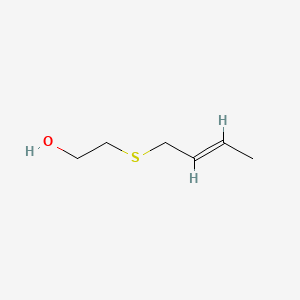
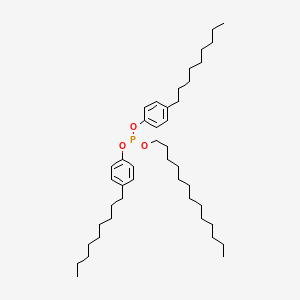
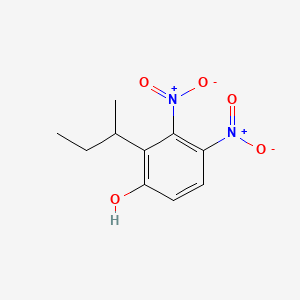

![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
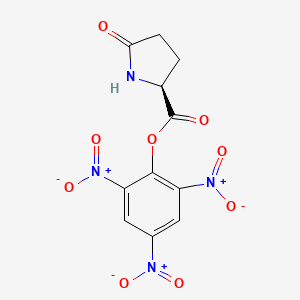

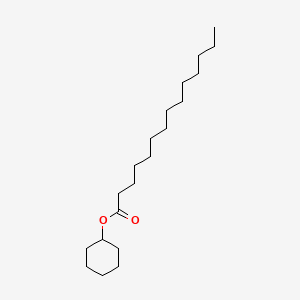
![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
